![molecular formula C18H12ClN3 B2366647 4-Chloro-5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 287177-10-0](/img/structure/B2366647.png)

4-Chloro-5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

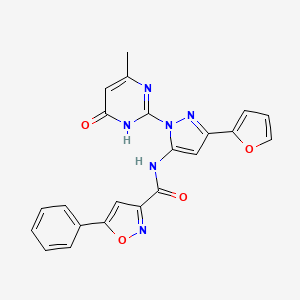

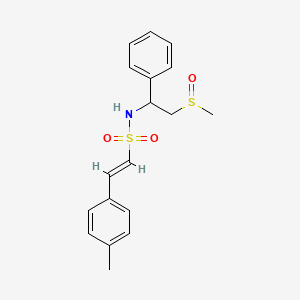

Le 4-chloro-5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidine est un composé hétérocyclique caractérisé par son système cyclique pyrrole et pyrimidine fusionné, avec un atome de chlore en position 4 et des groupes phényles en positions 5 et 7. Cette structure unique confère des propriétés chimiques distinctes et en fait un échafaudage précieux en chimie médicinale et en découverte de médicaments .

Applications De Recherche Scientifique

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

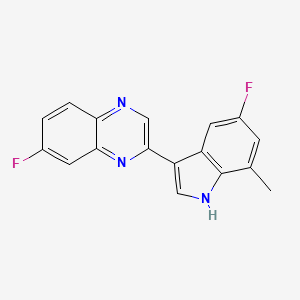

The primary targets of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, division, and death .

Mode of Action

4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of the targeted kinases by 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine affects multiple biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . Similarly, the inhibition of VEGFR2 can affect angiogenesis, while the inhibition of CDK2 can disrupt the cell cycle .

Pharmacokinetics

The compound’s molecular weight (305761) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of the targeted kinases by 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . It can also increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .

Action Environment

The action, efficacy, and stability of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

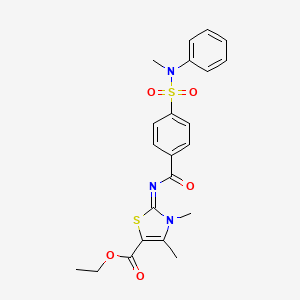

La synthèse du 4-chloro-5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par l'α-alkylation du malonate de diéthyle avec du bromure d'allyle, suivie d'une cyclisation avec une amidine pour former un cycle bislactame à six chaînons .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir des rendements élevés et une pureté élevée. Cela comprend un contrôle précis de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le processus est conçu pour être évolutif et rentable pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-chloro-5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidine subit diverses réactions chimiques, notamment :

Substitution électrophile : Implique généralement des réactions de substitution aromatique nucléophile et de couplage de Suzuki.

Oxydation et réduction : Ces réactions peuvent modifier les propriétés électroniques du composé, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Substitution aromatique nucléophile : Utilise généralement des nucléophiles tels que les amines ou les thiols en conditions basiques.

Couplage de Suzuki : Implique des catalyseurs au palladium et des acides boroniques dans des conditions douces.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du composé d'origine, qui peuvent présenter différentes activités et propriétés biologiques .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications en recherche scientifique :

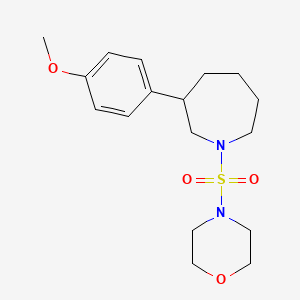

Chimie médicinale : Il sert d'échafaudage pour le développement d'inhibiteurs de kinases, qui sont essentiels en chimiothérapie.

Biologie : Le composé est utilisé dans des études liées aux voies de signalisation cellulaire et à l'apoptose.

Industrie : Il est utilisé dans la synthèse de divers intermédiaires pharmaceutiques et principes actifs pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. En inhibant ces enzymes, le composé peut interférer avec les voies de signalisation cellulaire, entraînant des effets tels que l'arrêt du cycle cellulaire et l'apoptose . Les voies moléculaires impliquées comprennent la voie de signalisation JAK-STAT, qui est cruciale dans la division cellulaire et la réponse immunitaire .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : Partage la structure de base mais manque des groupes phényles, ce qui entraîne des propriétés chimiques et des activités biologiques différentes.

4-Aminopyrrolo[2,3-d]pyrimidine : Contient un groupe amino au lieu d'un atome de chlore, ce qui peut modifier considérablement sa réactivité et ses applications.

Unicité

Le 4-chloro-5,7-diphényl-7H-pyrrolo[2,3-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui améliore sa puissance et sa sélectivité en tant qu'inhibiteur de kinase. Cela en fait un composé précieux dans le développement de thérapies ciblées pour diverses maladies .

Propriétés

IUPAC Name |

4-chloro-5,7-diphenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-17-16-15(13-7-3-1-4-8-13)11-22(18(16)21-12-20-17)14-9-5-2-6-10-14/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLZGZMAUAHURP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287177-10-0 |

Source

|

| Record name | 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4DV56RQ4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)

![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

![(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2366574.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)